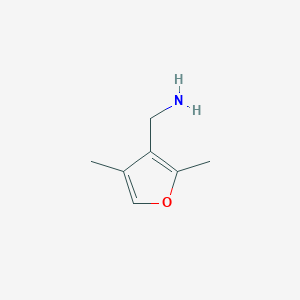
(2,4-Dimethylfuran-3-yl)methanamine
Overview
Description
(2,4-Dimethylfuran-3-yl)methanamine: is an organic compound with the molecular formula C7H11NO It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a methanamine group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylfuran-3-yl)methanamine typically involves the reaction of 2,4-dimethylfuran with a suitable amine source. One common method is the reductive amination of 2,4-dimethylfuran using formaldehyde and ammonia or a primary amine under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and advanced separation techniques such as distillation or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: (2,4-Dimethylfuran-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with functional groups such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products may include 2,4-dimethylfuran-3-carboxaldehyde, 2,4-dimethylfuran-3-carboxylic acid, or other oxidized derivatives.
Reduction: Products may include tetrahydrofuran derivatives.
Substitution: Products may include various substituted amines or amides.
Scientific Research Applications
Chemistry: (2,4-Dimethylfuran-3-yl)methanamine is used as a building block in organic synthesis. It can be used to prepare a variety of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4-Dimethylfuran-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methanamine group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity or function. The furan ring may also participate in π-π stacking interactions or other non-covalent interactions.
Comparison with Similar Compounds
2,5-Dimethylfuran: Another dimethyl-substituted furan with similar chemical properties but different reactivity due to the position of the methyl groups.
Furfurylamine: A furan derivative with an amine group attached to the furan ring, similar to (2,4-Dimethylfuran-3-yl)methanamine but with different substitution patterns.
2-Methylfuran: A monomethyl-substituted furan with different reactivity and applications compared to this compound.
Uniqueness: this compound is unique due to the specific positioning of the methyl groups and the methanamine group on the furan ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, research, and industry.
Properties
IUPAC Name |
(2,4-dimethylfuran-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-5-4-9-6(2)7(5)3-8/h4H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUUNWWMGCTOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652834 | |
| Record name | 1-(2,4-Dimethylfuran-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023814-75-6 | |
| Record name | 1-(2,4-Dimethylfuran-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dimethyl-3-furyl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


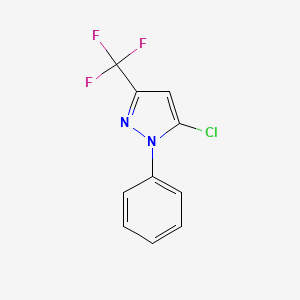
![N-[2-(pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B1438897.png)
![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438899.png)
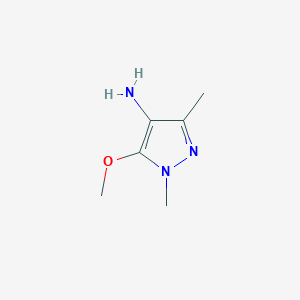
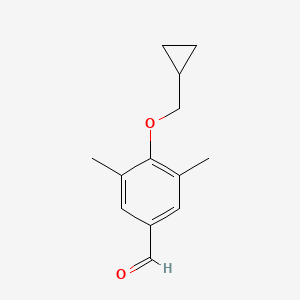
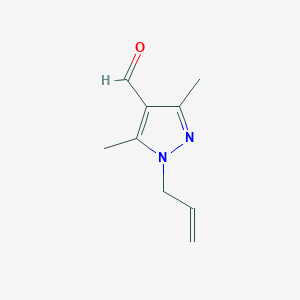
![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride](/img/structure/B1438908.png)
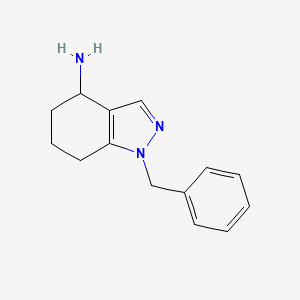
![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)
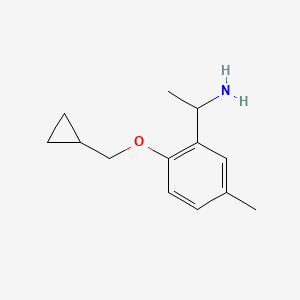
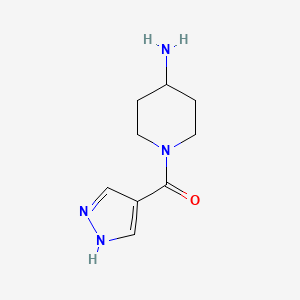

![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)
